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Orelabrutinib Clinical Trial Overview

The ICP-CL-00102 trial was a pivotal multicenter, open-label, phase I/II study in China that evaluated

Orelabrutinib for treating Relapsed/Refractory Mantle Cell Lymphoma (R/R MCL) [1].

Patient Profile: 106 patients aged 18-75 with R/R MCL who had received 1-4 prior lines of therapy

[1] [2].
Intervention: Orelabrutinib was administered orally, with patients in the first stage randomized to

receive either 100 mg twice daily or 150 mg once daily, and additional patients in the second stage
receiving 150 mg once daily [1].

Primary Endpoint: Overall Response Rate (ORR) as assessed by an Independent Review
Committee (IRC) [1].

Key Secondary Endpoints: Included investigator-assessed ORR, Duration of Response (DOR),
Progression-Free Survival (PFS), and Overall Survival (OS) [1].

Efficacy Comparison: Orelabrutinib vs. Zanubrutinib

The following table summarizes the key efficacy outcomes from the ICP-CL-00102 trial for Orelabrutinib

and the BGB-3111-206 trial for Zanubrutinib, based on an indirect comparison analysis [1] [2].
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Efficacy Outcome Orelabrutinib (ICP-CL-00102) Zanubrutinib (BGB-3111-206)

Median Follow-up 23.8 months [1] 35.3 months [1]

Overall Response Rate (ORR) 82.1% [2] 83.7% [1]

| Complete Response (CR) Rate | 27.4% (from one analysis) [1] 42.9% - 53.8% (from other analyses) [3]

[4] | 77.9% [1] | | Median PFS | 22.0 months [1] | 33.0 months [1] | | 12-month PFS Rate | 65.1% [2] |

77.5% [2] | | 24-month PFS Rate | 46.5% [2] | 63.9% [2] | | 24-month OS Rate | 74.3% [1] | 83.7% [1] | |

Hazard Ratio (HR) for PFS | Reference | 0.54 (95% CI: 0.34–0.86) [1] |

This comparative data is derived from a Matching-Adjusted Indirect Comparison (MAIC), a validated

statistical method used to estimate comparative treatment effects when head-to-head trials are not available

[1]. The analysis indicated that Zanubrutinib was associated with a statistically significant improvement

in PFS compared to Orelabrutinib [1].

Detailed Experimental Protocol

For fellow researchers, here is a detailed breakdown of the methodologies from the trials used in the

comparison.

Aspect Orelabrutinib (ICP-CL-00102) Zanubrutinib (BGB-3111-206)

Study Design Multicenter, open-label, phase I/II

study [1].

Multicenter, single-arm, phase II study

[1].

Key Eligibility 1-4 prior lines of therapy; ECOG PS 0-

2 [1].

1-5 prior lines of therapy; ECOG PS ≤2

[1].

Treatment
Regimen

100 mg BID or 150 mg QD until

disease progression, unacceptable
toxicity, or study withdrawal [1].

160 mg BID until disease progression,

unacceptable toxicity, death, or consent
withdrawal [1].

Response
Assessment

Computed Tomography (CT)-based
assessments [1].

Combined PET- and CT-based
assessments [1].
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Aspect Orelabrutinib (ICP-CL-00102) Zanubrutinib (BGB-3111-206)

Comparison
Methodology

Aggregated data from the published
study was used for the indirect

comparison [1].

Individual Patient Data (IPD) was
adjusted using MAIC to match the patient

profile of the Orelabrutinib trial [1].

BTK Inhibitor Mechanism of Action

The following diagram illustrates the mechanism of Bruton's Tyrosine Kinase (BTK) inhibitors in treating B-

cell malignancies.

B-Cell Receptor (BCR)
Activation

BTK Activation

 Activates

Downstream
Survival & Proliferation

Signaling

 Triggers

Malignant B-Cell
Proliferation

 Promotes

Orelabrutinib / Zanubrutinib
(BTK Inhibitor)

 Inhibits

Click to download full resolution via product page

This diagram shows that both Orelabrutinib and Zanubrutinib work by selectively and covalently binding to

the BTK enzyme, thereby inhibiting BCR signaling and leading to reduced proliferation and increased cell

death of malignant B-cells [1].
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Interpretation & Key Considerations

Efficacy Trends: The compiled data suggests a trend favoring Zanubrutinib, particularly in PFS and
CR rates [1]. The 24-month OS rate was also numerically higher for Zanubrutinib (83.7% vs. 74.3%),

though this difference was not statistically significant [1].
Methodological Note: The absence of head-to-head randomized trials means these findings are

estimates. The MAIC, while robust, relies on the assumption that all key prognostic factors were
identified and balanced [1]. Differences in response assessment methods (CT-based for

Orelabrutinib vs. combined PET/CT for Zanubrutinib) may also influence the results, particularly the
CR rates [1].

Safety Profile: While not the focus of this query, a separate analysis notes that Orelabrutinib has a
manageable toxicity profile, with hematological events being common but low rates of severe non-

hematological toxicities [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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